![molecular formula C14H16O3 B14361965 5-[(1H-Inden-5-yl)oxy]pentanoic acid CAS No. 91789-20-7](/img/structure/B14361965.png)
5-[(1H-Inden-5-yl)oxy]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(1H-Inden-5-yl)oxy]pentanoic acid is an organic compound characterized by the presence of an indene moiety linked to a pentanoic acid chain through an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1H-Inden-5-yl)oxy]pentanoic acid typically involves the reaction of 5-hydroxyindene with pentanoic acid derivatives under specific conditions. One common method includes the use of an esterification reaction where 5-hydroxyindene is reacted with pentanoic acid chloride in the presence of a base such as pyridine to form the desired ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
5-[(1H-Inden-5-yl)oxy]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The indene moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The ether linkage can be targeted for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of indene ketones or carboxylic acids.
Reduction: Formation of indene alcohols.
Substitution: Formation of substituted ethers.
Aplicaciones Científicas De Investigación
5-[(1H-Inden-5-yl)oxy]pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals
Mecanismo De Acción
The mechanism of action of 5-[(1H-Inden-5-yl)oxy]pentanoic acid involves its interaction with specific molecular targets and pathways. The indene moiety can interact with enzymes and receptors, modulating their activity. The compound may also influence signaling pathways related to inflammation and oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
5-(5-Bromo-1H-indol-1-yl)pentanoic acid: Similar structure but with a bromine substitution on the indole ring.
5-(1H-indol-3-yl)pentanoic acid: Contains an indole ring instead of an indene ring.
Uniqueness
5-[(1H-Inden-5-yl)oxy]pentanoic acid is unique due to its indene moiety, which imparts distinct chemical and biological properties compared to its indole and other substituted analogs.
Propiedades
Número CAS |
91789-20-7 |
|---|---|
Fórmula molecular |
C14H16O3 |
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
5-(1H-inden-5-yloxy)pentanoic acid |
InChI |
InChI=1S/C14H16O3/c15-14(16)6-1-2-9-17-13-8-7-11-4-3-5-12(11)10-13/h3,5,7-8,10H,1-2,4,6,9H2,(H,15,16) |
Clave InChI |
HZNLZOGWGOXGDE-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC2=C1C=CC(=C2)OCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


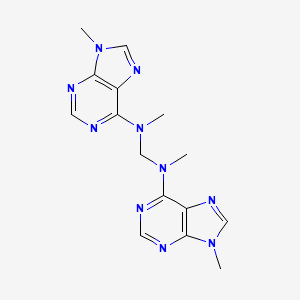
![3-Ethyl-2-[2-(4-nitrophenyl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide](/img/structure/B14361886.png)
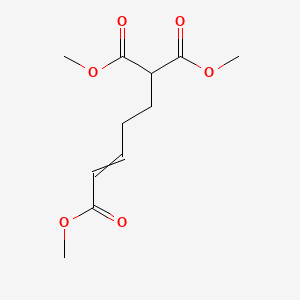
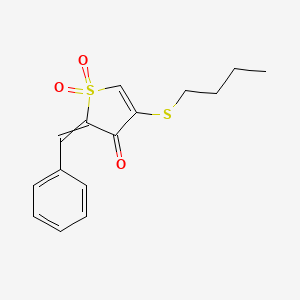
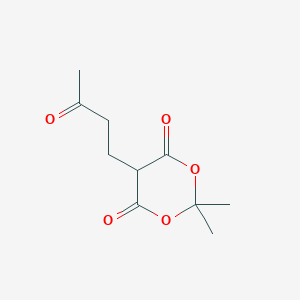

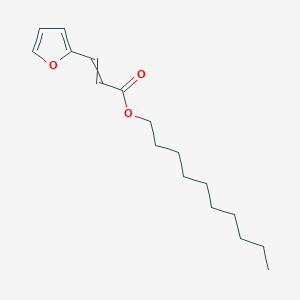
![1,2,3,4,5,6-Hexahydro-4a,10b-propanobenzo[f]isoquinoline](/img/structure/B14361912.png)
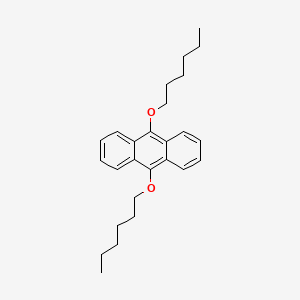
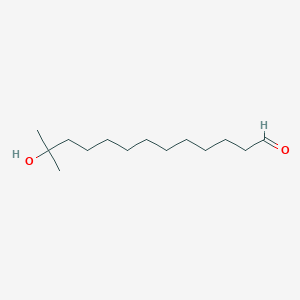
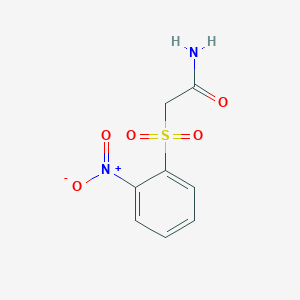


![3-[(3,4-Dimethoxyphenyl)methyl]-3-methyloxolane-2,5-dione](/img/structure/B14361946.png)
